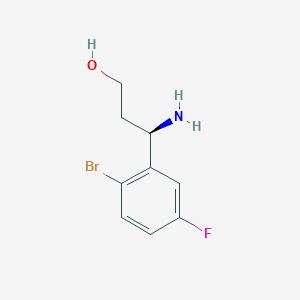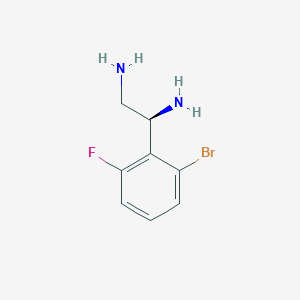
(1S)-1-(2-bromo-6-fluorophenyl)ethane-1,2-diamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(1S)-1-(2-bromo-6-fluorophenyl)ethane-1,2-diamine: is an organic compound characterized by the presence of a bromo and fluorine substituent on a phenyl ring, attached to an ethane-1,2-diamine moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1S)-1-(2-bromo-6-fluorophenyl)ethane-1,2-diamine typically involves the following steps:
Bromination and Fluorination: The starting material, a phenyl ring, undergoes bromination and fluorination to introduce the bromo and fluorine substituents at the 2 and 6 positions, respectively.
Formation of Ethane-1,2-diamine Moiety: The substituted phenyl ring is then reacted with ethane-1,2-diamine under controlled conditions to form the final product.
Industrial Production Methods
Industrial production of this compound may involve large-scale bromination and fluorination reactions, followed by the coupling of the substituted phenyl ring with ethane-1,2-diamine. The process is optimized for yield and purity, often involving purification steps such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
(1S)-1-(2-bromo-6-fluorophenyl)ethane-1,2-diamine: undergoes various chemical reactions, including:
Substitution Reactions: The bromo and fluorine substituents can be replaced by other functional groups through nucleophilic substitution.
Oxidation and Reduction: The compound can undergo oxidation to form corresponding oxides or reduction to form amines.
Coupling Reactions: It can participate in coupling reactions to form larger, more complex molecules.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium hydroxide or potassium tert-butoxide.
Oxidation: Reagents such as potassium permanganate or chromium trioxide are used.
Reduction: Hydrogen gas in the presence of a palladium catalyst is commonly employed.
Major Products
Substitution Products: Depending on the nucleophile, various substituted derivatives can be formed.
Oxidation Products: Oxidized forms such as nitro compounds or oxides.
Reduction Products: Reduced forms such as primary or secondary amines.
Scientific Research Applications
(1S)-1-(2-bromo-6-fluorophenyl)ethane-1,2-diamine: has several applications in scientific research:
Medicinal Chemistry: It is studied for its potential as a pharmacophore in drug design, particularly in the development of anti-cancer and anti-inflammatory agents.
Material Science: The compound is explored for its use in the synthesis of novel materials with unique electronic or optical properties.
Biological Research: It is used as a probe to study biological pathways and interactions due to its unique chemical structure.
Mechanism of Action
The mechanism by which (1S)-1-(2-bromo-6-fluorophenyl)ethane-1,2-diamine exerts its effects involves interaction with specific molecular targets. The bromo and fluorine substituents enhance its binding affinity to certain enzymes or receptors, modulating their activity. The ethane-1,2-diamine moiety plays a crucial role in stabilizing these interactions, leading to the desired biological or chemical effects.
Comparison with Similar Compounds
Similar Compounds
- (1S)-1-(2-chloro-6-fluorophenyl)ethane-1,2-diamine
- (1S)-1-(2-bromo-6-chlorophenyl)ethane-1,2-diamine
- (1S)-1-(2-bromo-6-methylphenyl)ethane-1,2-diamine
Uniqueness
- The presence of both bromo and fluorine substituents in (1S)-1-(2-bromo-6-fluorophenyl)ethane-1,2-diamine provides unique electronic properties that are not observed in compounds with only one halogen substituent.
- The specific positioning of these substituents on the phenyl ring influences the compound’s reactivity and interaction with biological targets, making it distinct from its analogs.
Properties
Molecular Formula |
C8H10BrFN2 |
|---|---|
Molecular Weight |
233.08 g/mol |
IUPAC Name |
(1S)-1-(2-bromo-6-fluorophenyl)ethane-1,2-diamine |
InChI |
InChI=1S/C8H10BrFN2/c9-5-2-1-3-6(10)8(5)7(12)4-11/h1-3,7H,4,11-12H2/t7-/m1/s1 |
InChI Key |
DNFBZWKYGBWUSR-SSDOTTSWSA-N |
Isomeric SMILES |
C1=CC(=C(C(=C1)Br)[C@@H](CN)N)F |
Canonical SMILES |
C1=CC(=C(C(=C1)Br)C(CN)N)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


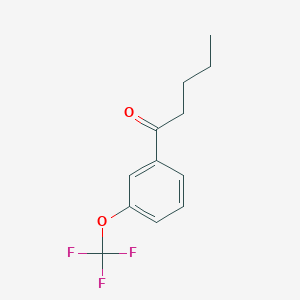
![Racemic-(2R,3aR,6aR)-tert-butyl2-((((benzyloxy)carbonyl)amino)methyl)tetrahydro-2H-furo[2,3-c]pyrrole-5(3H)-carboxylate](/img/structure/B13055887.png)

![(E)-1-[(4-cyano-5-methyl-1,2-thiazol-3-yl)sulfonyl]-N-[4-(trifluoromethyl)phenyl]methanecarbohydrazonoylcyanide](/img/structure/B13055889.png)


![N'-[(3-chloro-2-fluorobenzyl)oxy]-N-thieno[2,3-d]pyrimidin-4-yliminoformamide](/img/structure/B13055912.png)

![N-{5-[(dimethylamino)methylidene]-6-oxo-4H,5H,6H-cyclopenta[b]thiophen-4-yl}-2,2,2-trifluoroacetamide](/img/structure/B13055931.png)
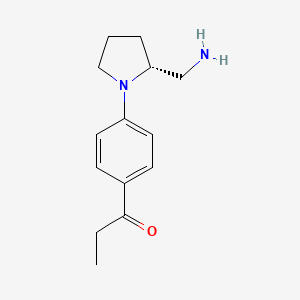
![(E)-{1-[3-(4-chlorophenyl)-1,2-oxazol-5-yl]ethylidene}aminobenzoate](/img/structure/B13055943.png)
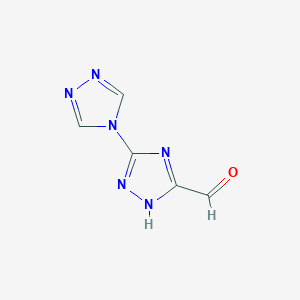
![(3R)-5-(Methylsulfonyl)-2,3-dihydrobenzo[B]furan-3-ylamine](/img/structure/B13055959.png)
